6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine
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Overview
Description
6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with a unique structure that includes a pyrrolo[2,3-c]pyridine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine typically involves the de-aromatization of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione followed by in situ resolution in a solvent system. This process yields (4aR,7aS)-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione monotartarate salt, which is then hydrolyzed and reduced using metal borohydride-ether or boron trifluoride complex in a non-ethereal solvent system .
Industrial Production Methods: The industrial production of this compound focuses on achieving high yields and purity. The process involves the use of cost-effective and scalable methods to ensure the compound’s availability for various applications .
Chemical Reactions Analysis
Types of Reactions: 6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 6-Benzyloctahydro-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and have been extensively studied for their biological activities.
6-Benzyl-1H-octahydropyrrolo[3,4-b]pyridine: This compound is closely related and shares similar synthetic routes and applications.
Uniqueness: Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C14H20N2 |
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Molecular Weight |
216.32 g/mol |
IUPAC Name |
6-benzyl-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)10-16-9-7-13-6-8-15-14(13)11-16/h1-5,13-15H,6-11H2 |
InChI Key |
PYVXWWICILLOFY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2C1CCN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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